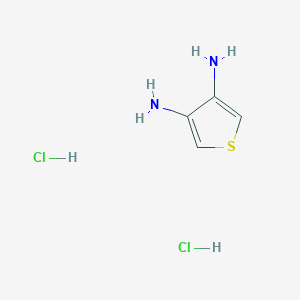
3,4-Diaminothiophene Dihydrochloride
Cat. No. B015237
Key on ui cas rn:
90069-81-1
M. Wt: 187.09 g/mol
InChI Key: RAMOMCXNLLLICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09159497B2
Procedure details


Concentrated HCl (230 mL) and 2,5-dibromo-3,4-dinitrothiophene (11, 12.8 g, 38.0 mmol) were added into a flask, cooled in an ice bath, and mixed together. A metal tin was slowly added for 1 hour while maintaining a temperature of 25 to 30. After the addition was complete, the reactant was stirred until tin was consumed, and stored in a fridge for one night. A solid precipitate was vacuum filtered, collected and washed with diethylether and acetonitrile. The product 2H+ salt 12 is significantly stable; however, a free-amino product is significantly sensitive to oxidation. Due to the above reason, this precursor was generally stored as the product 2H+ salt. In the case of conversion to free-diaminothiophene, the product 2H+ salts was dissolved into water of 600 mL and cooled in an ice bath. This solution was basified with 4N Na2CO3, extracted with diethylether, dried with anhydrous sodium sulfate, followed by concentration in a rotary evaporator, thereby obtaining 3,4-diaminothiophene as white crystalline product (2.6 g, 61%). 1H NMR (CDCl3, 400 MHz, d/ppm): 6.16 (s, 2H, 2×CRS), d 3.36 (s, br, 4H, 2×NH2). 13C NMR (CDCl3, 100 MHz, d/ppm): 137.2, 101.7. C4H6N2S (114.17): Theoretical value C, 42.08; H, 5.30; N, 24.54; S, 28.09; Experimental value C, 42.18; H, 5.50; N, 24.66; S, 27.92.

[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4](Br)=[C:5]([N+:10]([O-])=O)[C:6]=1[N+:7]([O-])=O.[Sn].[ClH:15]>>[ClH:15].[ClH:15].[NH2:7][C:6]1[C:5]([NH2:10])=[CH:4][S:3][CH:2]=1 |f:3.4.5,^3:13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
Step Two
[Compound]
|
Name
|
25
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
Step Four
|
Name
|
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC(=C(C1[N+](=O)[O-])[N+](=O)[O-])Br
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed together
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
stored in a fridge for one night
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethylether and acetonitrile
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the product 2H+ salts was dissolved into water of 600 mL
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethylether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration in a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.Cl.NC1=CSC=C1N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
